Fenchlorphos

Description

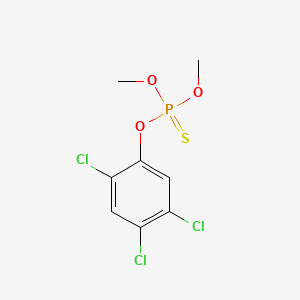

Fenchlorphos is an organic thiophosphate.

Ronnel is a synthetic organic thiophosphate compound and organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a colorless or white to light tan crystalline solid with a mercaptan odor, and exposure occurs by inhalation, ingestion, or contact.

RONNEL is a small molecule drug with a maximum clinical trial phase of II.

This compound was heading 1972-95 (Prov 1972-73); RONNEL was see this compound 1975-95; use this compound (NM) to search this compound 1972-95

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl3O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJOOSLFWRRSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034885 | |

| Record name | Fenchlorphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ronnel is a white to light-tan crystalline solid. Mp: 41 °C, Density :1.49 g cm-3 at 25 °C. Biocidal (toxic to all animal life in differing degrees) by its action as a cholinesterase inhibitor. Used as an insecticide. Degrades readily in the environment by hydrolysis and oxidation., White to light-tan, crystalline solid. [insecticide] [Note: A liquid above 106 degrees F.]; [NIOSH], WHITE POWDER., White to light-tan, crystalline solid., White to light-tan, crystalline solid. [insecticide] [Note: A liquid above 106 °F.] | |

| Record name | RONNEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ronnel | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FENCHLORPHOS (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0975 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RONNEL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/344 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ronnel | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0546.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), 97 °C @ 0.013 mbar, BP: decomposes., decomposes, Decomposes | |

| Record name | RONNEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RONNEL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RONNEL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/344 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ronnel | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0546.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.004 % at 77 °F (NIOSH, 2023), IN WATER: 0.004 G/100 ML @ 25 °C; FREELY SOL IN CARBON TETRACHLORIDE, ETHER, METHYLENE CHLORIDE, Readily sol in most organic solvents: in acetone 908, chloroform 347, toluene 592, xylene 503, methanol 25, kerosene 37 (all in g/100 ml), water solubility = 1 mg/l @ 20 °C, Solubility in water at 20 °C: none, (77 °F): 0.004% | |

| Record name | RONNEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RONNEL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENCHLORPHOS (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0975 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ronnel | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0546.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.49 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.485 @ 25 °C/4 °C, Relative density (water = 1): 1.48, 1.49 at 77 °F, (77 °F): 1.49 | |

| Record name | RONNEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RONNEL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENCHLORPHOS (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0975 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RONNEL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/344 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ronnel | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0546.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.0008 mmHg at 77 °F (NIOSH, 2023), 0.0008 [mmHg], 8X10-4 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C:, 0.0008 mmHg, (77 °F): 0.0008 mmHg | |

| Record name | RONNEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ronnel | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | RONNEL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENCHLORPHOS (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0975 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RONNEL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/344 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ronnel | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0546.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze ... technical grade products /including/ ronnel. | |

| Record name | RONNEL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS, WHITE CRYSTALLINE POWDER, WHITE TO LIGHT TAN CRYSTALLINE SOLID, Powder or granules, White to light tan, crystalline solid [Note: A liquid above 106 degrees F]. | |

CAS No. |

299-84-3 | |

| Record name | RONNEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenchlorphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ronnel [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ronnel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11456 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenchlorphos | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenchlorphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenchlorphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RONNEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89RAG7SB3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RONNEL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENCHLORPHOS (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0975 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RONNEL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/344 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorothioic acid, O,O-dimethyl O-(2,4,5-trichlorophenyl) ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TG802C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

106 °F (NIOSH, 2023), 41 °C, 106 °F | |

| Record name | RONNEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RONNEL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENCHLORPHOS (OBSOLETE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0975 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RONNEL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/344 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ronnel | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0546.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate, an organophosphate compound commonly known as Fenchlorphos or Ronnel. This document details the primary synthesis pathway, presents key quantitative data for the involved chemical entities, and outlines a representative experimental protocol.

Core Synthesis Pathway

The predominant method for synthesizing O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate is through a condensation reaction. This process involves the reaction of 2,4,5-trichlorophenol with O,O-dimethyl phosphorochloridothioate. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction, and under anhydrous conditions to prevent hydrolysis of the reactants and products.

An alternative, yet related, approach involves the initial formation of an alkali metal salt of 2,4,5-trichlorophenol, such as sodium 2,4,5-trichlorophenate, which is then reacted with O,O-dimethyl phosphorochloridothioate.

Quantitative Data

The following table summarizes key quantitative data for the final product and its primary reactants.

| Property | O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate | 2,4,5-Trichlorophenol | O,O-Dimethyl phosphorochloridothioate |

| Synonyms | This compound, Ronnel | Dowicide 2 | Dimethyl chlorothiophosphate, Methyl PCT |

| CAS Number | 299-84-3 | 95-95-4 | 2524-03-0 |

| Molecular Formula | C₈H₈Cl₃O₃PS | C₆H₃Cl₃O | C₂H₆ClO₂PS |

| Molecular Weight | 321.55 g/mol [1][2] | 197.45 g/mol [3] | 160.56 g/mol |

| Appearance | White to light-tan crystalline solid[1] | Colorless needles, gray flakes or off-white lumpy solid[4][5] | Colorless to light amber liquid with a stench[6] |

| Melting Point | 41 °C[1] | 67-69 °C[3] | Not applicable |

| Boiling Point | 97 °C at 0.01 mmHg | 248 °C at 740 mmHg[3] | 151-153 °F at 16 mmHg[7] |

| Density | 1.49 g/cm³ at 25 °C[1] | 1.678 g/cm³ at 25 °C[5] | 1.32 g/cm³ at 25 °C[7] |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate. This protocol is based on established chemical principles for this type of condensation reaction. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials:

-

2,4,5-Trichlorophenol

-

O,O-Dimethyl phosphorochloridothioate

-

Anhydrous base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dried, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with 2,4,5-trichlorophenol and an anhydrous solvent.

-

Addition of Base: An equimolar amount of an anhydrous base (e.g., triethylamine) is added to the flask to act as a scavenger for the HCl that will be produced.

-

Addition of Phosphorylating Agent: O,O-dimethyl phosphorochloridothioate is added dropwise to the stirred solution at a controlled temperature, typically ranging from room temperature to a gentle reflux, depending on the solvent used.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting materials.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated salt of the base (e.g., triethylamine hydrochloride) is removed by filtration. The filtrate is then washed sequentially with a dilute acid solution, water, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to yield pure O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate.

Mandatory Visualization

Caption: Synthesis of this compound via condensation reaction.

This diagram illustrates the primary synthesis pathway of O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate. 2,4,5-Trichlorophenol and O,O-dimethyl phosphorochloridothioate are the main reactants, which, in the presence of a base, yield the final product and a salt byproduct.

References

- 1. This compound | C8H8Cl3O3PS | CID 9298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2,4,5-Trichlorophenol 95 95-95-4 [sigmaaldrich.com]

- 4. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,5-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. O,O-Dimethyl phosphorochloridothioate(2524-03-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Dimethyl phosphorochloridothionate | C2H6ClO2PS | CID 17304 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Fenchlorphos Crystalline Solid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core chemical and physical properties of Fenchlorphos, a crystalline organophosphate insecticide. The information is curated to support research, development, and analytical activities. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental methodologies are provided for key analytical procedures.

Core Chemical and Physical Properties

This compound, also known as Ronnel, is a white to light-tan crystalline solid.[1] It is characterized as an organothiophosphate and functions as an acetylcholinesterase inhibitor.[1][2][3] Its stability is pH-dependent; it is stable in neutral and acidic media but is susceptible to hydrolysis in alkaline conditions.[1] When heated to decomposition, it emits highly toxic fumes containing hydrogen chloride, phosphorus oxides, and sulfur oxides.[4]

General and Structural Information

| Property | Value | Source |

| Chemical Name | O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate | [5] |

| CAS Number | 299-84-3 | [5][6] |

| Molecular Formula | C₈H₈Cl₃O₃PS | [1][5][6] |

| Molecular Weight | 321.55 g/mol | [1][5][6] |

| Appearance | White to light-tan crystalline solid/powder | [1][4] |

| Odor | Mercaptan-like odor | [1] |

Physical Properties

| Property | Value | Conditions | Source |

| Melting Point | 41 °C (106 °F) | - | [1][2][5][6] |

| Boiling Point | Decomposes | At standard pressure | [1] |

| 97 °C | At 0.013 mbar (9.8 x 10⁻³ Torr) | [1][2][5][6] | |

| Density | 1.49 g/cm³ | At 25 °C (77 °F) | [1] |

| 1.485 g/cm³ | At 25 °C | [5][6] | |

| Vapor Pressure | 0.0008 mmHg (0.106 Pa) | At 25 °C (77 °F) | [1] |

| 1.1 x 10⁻⁴ kPa | At 25 °C | ||

| Octanol-Water Partition Coefficient (log P) | 4.88 | - | [2] |

Solubility Data

| Solvent | Solubility | Temperature | Source |

| Water | 40 mg/L | Room Temperature | [2][5] |

| DMSO | 100 mg/mL | - | [3][7] |

| Acetone | Soluble | - | [5] |

| Carbon Tetrachloride | Soluble | - | [5] |

| Ether | Soluble | - | [5] |

| Kerosene | Soluble | - | [5] |

| Methylene Chloride | Soluble | - | [5] |

| Toluene | Soluble | - | [5] |

| Chloroform | 3,470,000 mg/L | 20 °C | [2] |

| Xylene | 5,030,000 mg/L | 20 °C | [2] |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[1][2][3] In a normal synaptic process, acetylcholine (ACh) is released into the synaptic cleft, binds to postsynaptic receptors to propagate a nerve signal, and is then rapidly broken down by AChE. This compound, particularly after metabolic activation to its oxygen analog (this compound-oxon), phosphorylates the serine hydroxyl group in the active site of AChE. This forms a stable, covalent bond, rendering the enzyme inactive. The resulting accumulation of ACh in the synaptic cleft leads to overstimulation of cholinergic receptors, causing neurotoxicity.

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of the purity of a crystalline solid.[8][9] Pure substances typically exhibit a sharp melting point range of 0.5-1.0°C.[9]

Principle: A small, finely powdered sample of the crystalline solid is heated slowly in a capillary tube. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[9]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and homogeneous.[8] If necessary, crush any coarse crystals into a fine powder using a mortar and pestle to ensure efficient and uniform heat transfer.[8]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample.[9] Tap the sealed end of the tube gently on a hard surface to pack the powder down. The packed sample height should be approximately 1-2 mm.[10]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[9][11]

-

Approximate Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-20°C/min) to quickly determine an approximate melting range.[10][11] Allow the apparatus to cool significantly before the precise determination.

-

Precise Determination: Heat the sample again, rapidly at first until the temperature is about 15-20°C below the approximate melting point.[11] Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[9][10]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁ - T₂.

Analysis by Gas Chromatography (GC)

Gas chromatography is the preferred method for the accurate and sensitive determination of this compound residues.[12] Various detectors can be used, including the Flame Photometric Detector (FPD), which is selective for phosphorus and sulfur, and the Nitrogen-Phosphorus Detector (NPD).[13]

Principle: The sample extract is injected into the GC, where it is vaporized. The volatile components, including this compound, are separated as they travel through a capillary column based on their boiling points and interaction with the column's stationary phase. A detector at the end of the column generates a signal proportional to the amount of analyte eluting.

Methodology:

-

Sample Preparation (QuEChERS Method Example):

-

Homogenize a representative sample (e.g., 10g of fruit or vegetable).

-

Perform an extraction using a suitable solvent like acetonitrile.

-

Add an internal or volumetric standard (e.g., a 5 ppm solution of this compound in hexane if analyzing other pesticides) before injection.[14]

-

Conduct a cleanup step using solid-phase extraction (SPE) with materials like graphitized carbon black (GCB) to remove matrix interferences.[15]

-

Reconstitute the final extract in a suitable solvent (e.g., acetone/hexane).[14]

-

-

Instrumentation (Example Conditions):

-

System: Gas chromatograph coupled with a mass spectrometer (GC-MS/MS) or a specific detector like FPD or NPD.[13][14]

-

Column: Fused-silica capillary column (e.g., HP-5MS, 30 m x 0.250 mm, 0.25 µm film).[16]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[16]

-

Oven Program: An initial temperature of ~80°C, followed by a ramp of 20-30°C/min up to a final temperature of ~280-310°C, held for several minutes.[16][17]

-

Detector: FPD (Phosphorus mode) or MS/MS using Multiple Reaction Monitoring (MRM) for high selectivity.[15][17]

-

-

Quantification:

-

Prepare a calibration curve using analytical standards of this compound at known concentrations.

-

Identify the this compound peak in the sample chromatogram based on its retention time.

-

Quantify the concentration by comparing the peak area of the sample to the calibration curve.

-

References

- 1. This compound | C8H8Cl3O3PS | CID 9298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: Dow ET-14) [sitem.herts.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ICSC 0975 - this compound(OBSOLETE) [chemicalsafety.ilo.org]

- 5. 299-84-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. glpbio.com [glpbio.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. 130. This compound (FAO/PL:1968/M/9/1) [inchem.org]

- 13. nemi.gov [nemi.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. nucleus.iaea.org [nucleus.iaea.org]

- 16. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 17. agilent.com [agilent.com]

Environmental fate and degradation pathways of Fenchlorphos in soil and water

Introduction

Fenchlorphos, also known as Ronnel, is an organothiophosphate insecticide formerly used to control insects on livestock and in food storage areas.[1] Its chemical name is O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate.[1][2] As with many organophosphate pesticides, understanding its behavior and persistence in the environment is critical for assessing its potential impact. Although its registration was canceled and production ceased in the United States, existing stocks and its historical use necessitate a clear understanding of its environmental fate.[1] This technical guide provides an in-depth summary of the degradation pathways of this compound in soil and water, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties

A substance's environmental behavior is largely dictated by its physical and chemical properties.

| Property | Value | Source |

| Chemical Formula | C₈H₈Cl₃O₃PS | [1][2] |

| Molecular Weight | 321.55 g/mol | [1][2] |

| Physical State | White to light-tan crystalline solid | [1] |

| Melting Point | 41 °C | [1] |

| Water Solubility | Practically insoluble | [3] |

| Synonyms | Ronnel, Etrolene, Korlan, Trolene, Nankor | [1][4] |

Environmental Fate

The fate of this compound in the environment is governed by several processes, including adsorption, volatilization, and leaching, which dictate its distribution between soil, water, and air.

In Soil:

-

Adsorption and Leaching: this compound exhibits low leaching potential from soil.[1] This is attributed to its high soil organic carbon-water partitioning coefficient (Koc), which indicates strong adsorption to soil particles.[1] Pesticides that are strongly bound to soil are less likely to move with water through the soil profile into groundwater.[5][6]

-

Volatilization: Based on its low vapor pressure and high Koc value, volatilization is not considered an important dissipation pathway for this compound from soil.[1]

-

Surface Degradation: Photolysis, or degradation by sunlight, is not a significant factor for this compound in soil due to the attenuation of light by soil particles.[1][5]

In Water:

This compound can enter aquatic systems through runoff or spray drift. Once in water, its fate is primarily determined by hydrolysis, photolysis, and microbial degradation.

Degradation Pathways

This compound degrades in the environment through a combination of abiotic (chemical, light-induced) and biotic (microbial) processes. The primary degradation mechanisms are hydrolysis and microbial metabolism, leading to the cleavage of the phosphate ester bond.

Hydrolysis

Hydrolysis is a major abiotic degradation pathway for many organophosphate pesticides, involving the reaction of the compound with water.[6][7] For this compound, this process cleaves the P-O-aryl bond, yielding two primary products: 2,4,5-trichlorophenol and O,O-dimethyl phosphorothioic acid.

The rate of hydrolysis is highly dependent on pH, with significantly faster degradation occurring in alkaline (basic) solutions compared to acidic or neutral conditions.[1][6] The presence of certain metal ions, such as copper (II), can also catalyze and accelerate the hydrolysis of this compound.[1]

Photodegradation

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy.[5] While this compound can be broken down by ultraviolet light, its degradation rate in water under natural sunlight conditions is slow.[1] Direct photolysis in the environment proceeds when a chemical absorbs light at wavelengths greater than 290 nm, which is the threshold for sunlight reaching the Earth's surface.

Microbial Degradation

Biodegradation by microorganisms is a crucial pathway for the dissipation of this compound.[1][8] Various soil and water microorganisms can utilize organophosphates as a source of phosphorus, carbon, or sulfur for growth.[9] This metabolic process breaks down the parent compound into simpler, less toxic substances. Studies have shown that strains of bacteria, such as Bacillus subtilis, can completely degrade this compound in solution.[1] The rate of microbial degradation can be accelerated by the addition of inorganic nutrients to the water, which stimulates microbial activity.[1] In soil, biodegradation is considered a primary mechanism for the breakdown and detoxification of many pesticides.

The primary degradation pathway for this compound is illustrated below.

Figure 1: Primary degradation pathway of this compound.

Quantitative Degradation Data

The persistence of a pesticide in the environment is often expressed as its half-life (t½), which is the time required for 50% of the initial amount to degrade.[10][11]

Table 1: Half-life of this compound in Water

| Condition | Medium | pH | Temperature | Half-life (t½) | Source |

| Hydrolysis | Distilled Water | - | 35 °C | 24 days | [1] |

| Hydrolysis | Ethanol-buffer (20:80) | 6.0 | 70 °C | 10.4 hours | [1] |

| Photolysis | Surface Water (natural sunlight) | - | - | 17.5 days (12h daylight) | [1] |

| Biodegradation | Surface Water (mean value) | - | - | 8.4 days | [1] |

Experimental Protocols

Standardized laboratory studies are essential for determining the environmental fate of pesticides.[11] These protocols typically involve incubating the pesticide in a specific medium (e.g., soil or a buffered water solution) under controlled conditions and measuring its concentration over time.

General Protocol for Aqueous Photolysis Study

-

Preparation of Solutions: A stock solution of this compound is prepared in a water-miscible solvent (e.g., acetonitrile). This stock is used to fortify sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9) to a specific initial concentration.

-

Incubation: The solutions are placed in sterile, UV-transparent vessels (e.g., quartz tubes). Test samples are exposed to a controlled light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are wrapped in aluminum foil and incubated under the same temperature conditions to measure degradation in the dark (i.e., hydrolysis).

-

Sampling: Samples are collected from both light-exposed and dark control vessels at predetermined time intervals.

-

Analysis: The concentration of this compound and its primary degradation product, 2,4,5-trichlorophenol, is quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector.[3][12]

-

Data Calculation: The rate of degradation and the half-life are calculated using first-order kinetics.

General Protocol for Soil Degradation Study

-

Soil Characterization: The soil used is characterized for properties such as texture, organic matter content, pH, and microbial biomass.

-

Sample Preparation: A known amount of soil is weighed into incubation vessels. The soil is typically brought to a specific moisture level (e.g., 40-60% of its maximum water-holding capacity).

-

Treatment: The soil samples are treated with a solution of this compound (often using a ¹⁴C-radiolabeled version to facilitate tracking of all degradation products) to achieve a desired concentration.

-

Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C). To measure mineralization, vessels may be designed to trap evolved ¹⁴CO₂.

-

Sampling and Extraction: At various time points, replicate soil samples are removed and extracted with an appropriate organic solvent (e.g., acetonitrile/water mixture).

-

Analysis: The extracts are analyzed to determine the concentration of the parent this compound and its degradation products. Radioactivity in the extracts, bound residues, and trapped CO₂ is measured using Liquid Scintillation Counting (LSC).

-

Data Calculation: The dissipation half-life of this compound in the soil is calculated.

The logical flow of a typical degradation experiment is outlined below.

Figure 2: General experimental workflow for a pesticide degradation study.

Conclusion

This compound degrades readily in the environment, particularly in aquatic systems.[1] Its dissipation is driven by a combination of chemical hydrolysis and microbial degradation, with hydrolysis being significantly faster under alkaline conditions. Photodegradation in water under natural sunlight is a slower process. The primary degradation product resulting from these pathways is 2,4,5-trichlorophenol. In soil, this compound is expected to be relatively immobile due to strong adsorption to soil particles, with biodegradation being the most probable route for its dissipation. The lack of extensive, publicly available data on its persistence in soil highlights a gap in the complete environmental profile of this historical-use insecticide.

References

- 1. This compound | C8H8Cl3O3PS | CID 9298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 130. This compound (FAO/PL:1968/M/9/1) [inchem.org]

- 4. This compound (Ref: Dow ET-14) [sitem.herts.ac.uk]

- 5. Understanding the Fate of Pesticides after Application – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 6. Pesticides and the Environment | MU Extension [extension.missouri.edu]

- 7. mdpi.com [mdpi.com]

- 8. Metabolism of Insecticides by Microorganisms [ouci.dntb.gov.ua]

- 9. d-nb.info [d-nb.info]

- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 11. Pesticide Half-life [npic.orst.edu]

- 12. An investigation into the analytical methods for the determination of selected chlorinated phenols in aqueousphase [hero.epa.gov]

An In-depth Technical Guide to the Key Metabolites of Fenchlorphos

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenchlorphos, an organothiophosphate insecticide also known as Ronnel, has been utilized for the control of a variety of insect pests. Understanding its metabolic fate is crucial for assessing its toxicological profile and environmental impact. This technical guide provides a comprehensive overview of the key metabolites of this compound, their chemical structures, and the methodologies used for their analysis.

Metabolic Pathways of this compound

The biotransformation of this compound primarily occurs through two main pathways of approximately equal importance: hydrolysis of the P-O-phenol bond and hydrolysis of the P-O-methyl bond.[1] A critical activation step involves the oxidative desulfuration of this compound to its oxygen analog, this compound-oxon, which is a more potent inhibitor of acetylcholinesterase. Subsequent hydrolysis of these compounds leads to the formation of several key metabolites.

The metabolic breakdown of this compound can be visualized as follows:

Caption: Metabolic pathway of this compound.

Key Metabolites and Their Chemical Structures

The primary metabolites of this compound include its oxygen analog and products of hydrolytic cleavage.

| Metabolite Name | Chemical Structure |

| This compound |

|

| This compound-oxon |

|

| 2,4,5-Trichlorophenol |

|

| Dimethyl phosphorothioic acid |

|

| Dimethyl phosphoric acid |

|

Quantitative Data on Metabolite Analysis

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and its metabolites from various analytical studies. These values are indicative of the sensitivity of the methods used for their detection in different matrices.

| Analyte | Matrix | Method | LOD | LOQ | Reference |

| This compound | Fruits and Vegetables | GC-MS/MS | - | 2 µg/kg | [2] |

| This compound | Water | SPME-GC-MS | 0.7-50 ng/L | - | [3] |

| Dimethyl phosphate (DMP) | Urine | UFLC-MS/MS | 0.0201 ng/mL | 0.0609 ng/mL | [4] |

| Dimethyl thiophosphate (DMTP) | Urine | UFLC-MS/MS | 0.0697 ng/mL | 0.2112 ng/mL | [4] |

| Dimethyl phosphate (DMP) | Urine | LC-MS | 0.058 ng/mL | 0.0287 ng/mL | [5] |

| Dimethyl thiophosphate (DMTP) | Urine | LC-MS | 0.004 ng/mL | - | [5] |

| This compound and oxygen analogue | Animal Tissues | GC-FPD | 0.002 ppm (this compound), 0.005 ppm (oxon) | - | [6] |

Experimental Protocols

The analysis of this compound and its metabolites typically involves extraction from a biological or environmental matrix followed by chromatographic separation and mass spectrometric detection.

Experimental Workflow

Caption: General experimental workflow for metabolite analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Solid Samples

This protocol is a general guideline adapted from various sources for the extraction of pesticides from solid matrices like fruits and vegetables.[7][8]

-

Homogenization: Homogenize a representative 10-15 g sample.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (or acidified acetonitrile).

-

Add internal standards.

-

Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant.

-

Add to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB).

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at a high speed for 5 minutes.

-

Analysis: The supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is a general guideline for the extraction of organophosphate metabolites from urine.[4]

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge to remove any precipitate.

-

-

Extraction:

-

Take a 1-2 mL aliquot of the urine sample.

-

Add an appropriate organic solvent (e.g., ethyl acetate).

-

Vortex for 1-2 minutes.

-

-

Phase Separation: Centrifuge to separate the organic and aqueous layers.

-

Collection: Transfer the organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.

Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This is a representative protocol for the analysis of this compound.[2]

-

Gas Chromatograph (GC): Agilent Intuvo 9000 GC system or similar.

-

Column: Agilent J&W DB-5ms Ultra Inert, 15 m × 0.25 mm, 0.25 µm or similar.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 1 min.

-

Ramp 1: 25 °C/min to 200 °C.

-

Ramp 2: 10 °C/min to 280 °C, hold for 5 min.

-

-

Injector: Splitless mode, 250 °C.

-

Carrier Gas: Helium.

-

Mass Spectrometer (MS): Agilent 7010B triple quadrupole mass spectrometer or similar.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a representative protocol for the analysis of polar metabolites like dimethyl phosphate and dimethyl thiophosphate.[4][9]

-

Liquid Chromatograph (LC): UFLC system or similar.

-

Column: C18 reversed-phase column (e.g., 4.6 × 150 mm, 1.8 µm).

-

Mobile Phase A: 10 mM ammonium formate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, and then returning to initial conditions for equilibration.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

Mass Spectrometer (MS): Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for these metabolites.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Conclusion

The metabolism of this compound proceeds through key pathways involving oxidation and hydrolysis, leading to the formation of its oxygen analog and several polar metabolites. The analytical methods outlined in this guide, particularly GC-MS/MS and LC-MS/MS, provide the necessary sensitivity and selectivity for the accurate quantification of these compounds in various matrices. A thorough understanding of these metabolites and the methodologies for their detection is essential for comprehensive risk assessment and regulatory monitoring.

References

- 1. This compound | C8H8Cl3O3PS | CID 9298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 238. Fenchlorphes (WHO Pesticide Residues Series 2) [inchem.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. hpst.cz [hpst.cz]

- 9. Rapid LC-MS/MS quantification of Organophosphate non-specific metabolites in hair using alkaline extraction approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenchlorphos and its oxygen analog's role in toxicity

An In-depth Technical Guide on the Toxicity of Fenchlorphos and its Oxygen Analog

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as ronnel, is an organothiophosphate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] The parent compound, a phosphorothioate, is not a potent inhibitor of AChE itself.[1] Its toxicity is primarily attributed to its metabolic bioactivation in the liver to its oxygen analog, or oxon.[1][3] This conversion, an oxidative desulfuration mediated by cytochrome P450 enzymes, dramatically increases the compound's affinity for and inhibitory potency against AChE.[1][3] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms affecting the central and peripheral nervous systems.[4] This guide provides a detailed overview of the mechanism of toxicity, quantitative toxicological data, and the experimental protocols used to assess the effects of this compound and its active metabolite.

Mechanism of Toxicity

The toxicity of this compound is a two-step process involving metabolic activation followed by target enzyme inhibition.

Bioactivation to the Oxygen Analog

Organothiophosphates like this compound, which contain a sulfur atom double-bonded to the phosphorus atom (P=S), are poor inhibitors of acetylcholinesterase.[1] To become toxicologically active, they must undergo in vivo bioactivation. This process primarily occurs in the liver, where microsomal cytochrome P450 (CYP) enzymes catalyze an oxidative desulfuration reaction.[1][3][5] This reaction replaces the sulfur atom with an oxygen atom, converting the parent this compound into its highly reactive oxygen analog (oxon).[1]

Acetylcholinesterase (AChE) Inhibition

The resulting this compound-oxon is a potent inhibitor of acetylcholinesterase (AChE). AChE's primary biological function is to hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses, terminating the nerve signal.[6][7] The this compound-oxon phosphorylates the serine hydroxyl group within the active site of the AChE enzyme.[8] This forms a stable, covalent bond that effectively inactivates the enzyme.

The inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscarinic and nicotinic receptors.[4] This overstimulation results in a toxidrome known as a "cholinergic crisis," which is the primary cause of acute organophosphate poisoning.[9] Clinical signs are typically observed when brain AChE activity is inhibited by more than 70%.[10]

Signaling Pathway and Toxicological Mechanism

The following diagram illustrates the bioactivation of this compound and its subsequent mechanism of toxicity through acetylcholinesterase inhibition.

Caption: Bioactivation of this compound and its inhibition of Acetylcholinesterase.

Quantitative Toxicity Data

Table 1: In Vivo Acute Oral Toxicity of this compound

| Species | LD50 (mg/kg) | Reference |

|---|---|---|

| Rat | 1250 - 2630 | [1] |

| Calf (min. toxic dose) | 5 | [1] |

| Sheep (min. lethal dose) | 20 |[10] |

Table 2: Representative In Vitro AChE Inhibition by an Organophosphate Oxon (Chlorpyrifos-Oxon) This data for chlorpyrifos-oxon illustrates the high potency typical of organophosphate oxygen analogs.

| Tissue (Rat) | IC50 (nM) | Notes | Reference |

|---|---|---|---|

| Brain (PND4 & Adult) | 10 | The apparent sensitivity of AChE can vary by tissue. | [12] |

| Liver (PND4) | 96 | IC50 values from crude homogenates reflect not only enzyme sensitivity but also tissue sequestration or hydrolysis of the inhibitor. | [12] |

| Liver (Adult) | 527 | [12] | |

| Plasma (PND4) | 18 | [12] | |

| Plasma (Adult) | 326 | [12] |

| Isolated AChE | ~3 | When AChE is isolated, the IC50 is much lower and does not show tissue-related differences, indicating the true high sensitivity of the enzyme to the inhibitor. |[12] |

Experimental Protocols

Protocol: In Vivo Acute Oral Toxicity (LD50 Determination)

This protocol outlines a general method for determining the median lethal dose (LD50) of a substance, adapted from standard toxicological procedures.[13]

-

Animal Model: Wistar or Sprague-Dawley rats (8-10 weeks old, mixed-sex groups).

-

Acclimatization: Animals are acclimatized for at least 7 days before dosing.

-

Dose Preparation: The test substance (this compound or its oxygen analog) is dissolved in an appropriate vehicle (e.g., corn oil). A range of doses is prepared.

-

Administration: Animals are fasted overnight. A single dose is administered via oral gavage. A control group receives only the vehicle.

-

Observation: Animals are observed continuously for the first 4 hours post-dosing and then periodically for 14 days. Observations include clinical signs of toxicity (e.g., tremors, salivation, ataxia, respiratory distress) and mortality.

-

Data Analysis: The number of mortalities at each dose level is recorded. The LD50 value, with a 95% confidence interval, is calculated using a statistical method such as Probit Analysis.

Protocol: In Vitro Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric method is widely used to measure cholinesterase activity in biological samples like brain homogenates or blood plasma.[6]

-

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm.

-

Reagents:

-

Phosphate Buffer (e.g., 0.1 M, pH 7.4)

-

DTNB solution (in buffer)

-

Acetylthiocholine iodide (ATChI) solution (in buffer)

-

Tissue sample (e.g., brain homogenate, plasma)

-

Inhibitor (this compound-oxon) dissolved in an appropriate solvent (e.g., DMSO) for IC50 determination.

-

-

Procedure for IC50 Determination: a. Prepare serial dilutions of the this compound-oxon inhibitor. b. In a 96-well microplate, add the buffer, DTNB solution, and the enzyme source (tissue sample) to each well. c. Add the different concentrations of the inhibitor to the respective wells. A control well receives only the solvent. d. Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 26°C) to allow the inhibitor to interact with the enzyme.[12] e. Initiate the reaction by adding the ATChI substrate to all wells. f. Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: a. Calculate the rate of reaction (V) for each inhibitor concentration. b. Plot the percentage of AChE inhibition versus the logarithm of the inhibitor concentration. c. The IC50 value is determined from the resulting dose-response curve as the concentration of inhibitor that causes 50% inhibition of AChE activity.

Experimental Workflow Visualization

The following diagram outlines the workflow for determining the IC50 of an AChE inhibitor.

Caption: Workflow for an in vitro Acetylcholinesterase (AChE) IC50 determination.

References

- 1. This compound | C8H8Cl3O3PS | CID 9298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: Dow ET-14) [sitem.herts.ac.uk]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. uv.es [uv.es]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 7. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 8. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of organophosphorus pesticide toxicity in the context of airway hyperreactivity and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 11. Presence of organophosphorus pesticide oxygen analogs in air samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of Median Lethal Dose of Combination of Endosulfan and Cypermethrin in Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Fenchlorphos: A Technical Guide for Researchers

An In-depth Examination of Fenchlorphos's Behavior in Organic and Aqueous Environments

This technical guide provides a comprehensive overview of the solubility of this compound, an organothiophosphate insecticide. Aimed at researchers, scientists, and professionals in drug development and environmental science, this document compiles essential quantitative data, details established experimental methodologies for solubility determination, and presents a visual representation of a typical experimental workflow. Understanding the solubility of this compound in both organic solvents and aqueous media is critical for assessing its environmental fate, bioavailability, and potential for bioaccumulation.

Quantitative Solubility Data

The solubility of this compound exhibits a stark contrast between aqueous and organic media, a characteristic feature of lipophilic compounds. This disparity is quantitatively summarized in the tables below.

Solubility in Aqueous Media

This compound is sparingly soluble in water. This low aqueous solubility is a key factor in its environmental persistence and partitioning behavior.

| Temperature (°C) | Solubility (mg/L) | Source |

| 20 | 40.0 | [AERU, 2023][1] |

| 25 | 40.0 | [PubChem][2] |

Note: Some sources report the solubility as 0.004 g/100 mL at 25°C, which is equivalent to 40 mg/L.[2]

Solubility in Organic Solvents

In contrast to its low water solubility, this compound is readily soluble in a wide range of organic solvents. This high solubility in organic media is indicative of its non-polar nature.

| Solvent | Solubility ( g/100 mL) |

| Acetone | 908 |

| Chloroform | 347 |

| Toluene | 592 |

| Xylene | 503 |

| Methanol | 25 |

| Kerosene | 37 |

| Carbon Tetrachloride | Freely Soluble |

| Ether | Freely Soluble |

| Methylene Chloride | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (approx. 10 g/100 mL) |

Source: Data compiled from PubChem and AERU databases.[1][2]

Octanol-Water Partition Coefficient (Log Kow)

The octanol-water partition coefficient (Kow) is a critical parameter for predicting the distribution of a chemical in the environment. A high log Kow value indicates a greater affinity for the lipid-rich (organic) phase over the aqueous phase.

| Parameter | Value |

| Log Kow | 4.88 |

Source: PubChem.[2]

The high log Kow value for this compound confirms its lipophilic character and suggests a high potential for bioaccumulation in fatty tissues of organisms.

Experimental Protocols for Solubility Determination

The determination of solubility is governed by standardized methodologies to ensure accuracy and reproducibility. The following sections detail the principles of commonly employed experimental protocols.

Aqueous Solubility Determination (OECD 105 - Flask Method)

The flask method is a straightforward and widely used technique for determining the water solubility of substances.[3][4]

Principle: A supersaturated solution of the test substance in water is agitated at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved solid.